Lipophilicity: 3,5- vs. 3,4-Difluorophenyl Isomer
The 3,5-difluorophenylmethyl-substituted compound displays an XLogP3 of 2.3, which is approximately 0.3–0.4 log units lower than the estimated value for the 3,4-difluorophenylmethyl regioisomer (XLogP3 ~2.6–2.7) [1]. This difference arises because the meta-fluorine atoms in the 3,5-substitution pattern create a more polarized aromatic ring with greater overall dipole moment, reducing passive membrane partitioning compared to the 3,4-substitution pattern where fluorine atoms are adjacent and partially cancel dipole effects [2]. The lower XLogP3 of the 3,5-isomer places it closer to the Lipinski optimal range (XLogP ≤5) for CNS drug-like space (optimal XLogP typically 1–3.5), making it preferable for CNS-targeted probe development.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-(Azidomethyl)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-2-one; XLogP3 estimated ~2.6–2.7 (not experimentally verified for this exact analog but deduced from SAR trends in 3,4- vs. 3,5-difluorophenyl aromatic series) |
| Quantified Difference | ΔXLogP3 ≈ 0.3–0.4 units lower for the 3,5-isomer |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release); comparative estimate derived from known difluorophenyl positional isomer lipophilicity trends [2]. |
Why This Matters
A XLogP3 difference of 0.3–0.4 units meaningfully impacts predicted passive permeability, with the 3,5-isomer's lower value favoring CNS drug-likeness and reduced non-specific protein binding.
- [1] PubChem Compound Summary CID 154854304. XLogP3-AA = 2.3. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
